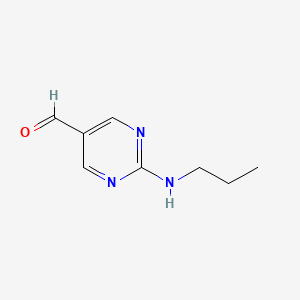
2-(Propylamino)pyrimidine-5-carbaldehyde
Vue d'ensemble
Description
2-(Propylamino)pyrimidine-5-carbaldehyde, also known as 2-PPCA, is an organic compound with a molecular formula of C6H7N3O. It is a member of the pyrimidine family and is widely used in scientific research. It is a versatile compound that has many applications in chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Regioselective Synthesis and Base Precursors
A regioselective approach for synthesizing trisubstituted 2 (or 6)-arylaminopyrimidine-5-carbaldehydes has been developed, demonstrating an efficient pathway to highly functionalized fused-bicyclic pyrimidine substrates. These compounds, accessible from the trisubstituted derivatives, are key in generating structurally and electronically unique GlambdaC base precursors through Suzuki cross-coupling reactions, underscoring their potential in crafting novel molecular structures (Beingessner et al., 2008).
Synthesis of Condensed Azines
The interaction between 4,6-dichloropyrimidine-5-carbaldehyde and methyl 3-aminocrotonate leads to the formation of pyrido[2,3-d]pyrimidine, which further reacts with ethyl 3,3-diaminoacrylate to yield pyrimido[4,5,6-de][1,6]naphthyridine derivatives. These findings open avenues for creating condensed azines, showcasing the structural versatility of pyrimidine derivatives (Bakulina et al., 2014).
Cyclization Studies
A study on the cyclization of 6-arylethynylpyrimidine-5-carbaldehydes with tert-butylamine under both thermal and microwave conditions has led to an innovative high-yielding preparation of 7-arylpyrido[4,3-d]pyrimidines. This research not only offers a novel synthetic route but also sheds light on potential reaction mechanisms, emphasizing the methodological advancements in pyrimidine chemistry (Čikotienė et al., 2009).
Derivatives of Thiophene
Methodologies for synthesizing 5-acylamino-2,3-dimethylthiophene-4-carbaldehydes and their derivatives have been proposed, utilizing the Vilsmeier reaction for formylation. These derivatives pave the way for the creation of thieno[2,3-b]pyridine, thieno[2,3-d]pyrimidine, and related compounds, indicating their significance in developing novel heterocyclic systems (Shvedov et al., 1974).
Corrosion Inhibition
An organic compound, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, has demonstrated significant inhibition effects on the corrosion of carbon steel in hydrochloric acid solution. This application highlights the potential of pyrimidine derivatives in material science, particularly in corrosion protection (Ech-chihbi et al., 2017).
Propriétés
IUPAC Name |
2-(propylamino)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-3-9-8-10-4-7(6-12)5-11-8/h4-6H,2-3H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTAUWPTFJUTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650938 | |
| Record name | 2-(Propylamino)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959238-95-0 | |
| Record name | 2-(Propylamino)-5-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Propylamino)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Boronic acid,b-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-yl]-](/img/structure/B1510093.png)

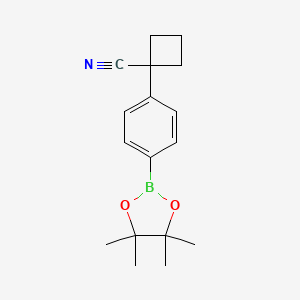

![4,4,5,5-Tetramethyl-2-[1,1':4',1''-terphenyl]-3-yl-1,3,2-dioxaborolane](/img/structure/B1510103.png)


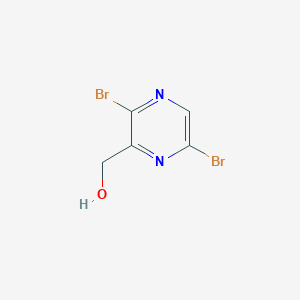
![6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B1510117.png)
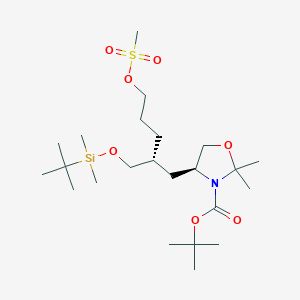
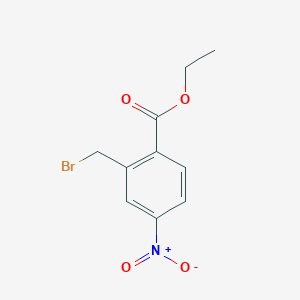
![Imidazo[1,2-a]pyridine-3,8-dicarboxylic acid,3-ethyl ester](/img/structure/B1510127.png)
